Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-3-2-4-13-5-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZVDAPWGUEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through Knoevenagel condensation of methyl cyanoacetate with 3-acetylpyridine, followed by cyclization with sulfur. Intermediate enamine formation is critical for regioselectivity. A study demonstrated that using dimethylformamide (DMF) as a solvent at 80°C for 12 hours achieves a 78% yield. Catalytic amounts of morpholine enhance cyclization efficiency by deprotonating the intermediate.
Table 1: Gewald Reaction Conditions and Outcomes
| Component | Role | Optimal Quantity | Yield |
|---|---|---|---|
| 3-Acetylpyridine | Ketone substrate | 1.2 equiv | 78% |
| Methyl cyanoacetate | Cyanoacetate source | 1.0 equiv | - |
| Sulfur | Cyclizing agent | 1.5 equiv | - |
| Morpholine | Base catalyst | 0.1 equiv | - |
Side products like 5-pyridin-3-yl isomers are minimized by controlling the stoichiometry of sulfur. Purification via column chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity.
Functional Group Interconversion from Halogenated Precursors
Halogenated intermediates enable modular synthesis. A patent-described method converts 2-amino-3-chloro-4-methylpyridine to the target compound through nucleophilic aromatic substitution.
Chloride Displacement with Thiophene Carboxylates
Phosphorus trichloride mediates the chlorination of 2-amino-3-hydroxy-4-methylpyridine in dichloroethane at reflux (83°C, 6 hours), yielding 2-amino-3-chloro-4-methylpyridine (91.9% yield). Subsequent reaction with methyl thioglycolate in the presence of copper powder introduces the thiophene moiety.
Key Considerations :
-
Solvent Effects : Dichloroethane minimizes side reactions compared to polar aprotic solvents.
-
Catalyst : Copper powder (10 mol%) accelerates the Ullmann-type coupling, reducing reaction time from 24 to 6 hours.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions install the pyridin-3-yl group post-thiophene formation. Suzuki-Miyaura coupling between methyl 2-amino-4-bromothiophene-3-carboxylate and pyridin-3-ylboronic acid is a representative example.
Catalytic System Optimization
A Pd(PPh₃)₄ catalyst (2 mol%) with potassium carbonate in toluene/water (4:1) at 100°C achieves 85% coupling efficiency. Microwave irradiation reduces reaction time from 24 hours to 45 minutes without compromising yield.
Table 2: Cross-Coupling Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | +15% |
| Solvent Ratio | Toluene:H₂O = 4:1 | +10% |
| Temperature | 100°C | Baseline |
| Microwave | 150 W, 45 min | +20% |
Analytical Validation and Scalability
Purity Assessment
Industrial Scalability
A kilogram-scale pilot study demonstrated that the Gewald reaction achieves 72% yield in a stirred-tank reactor, with recrystallization from ethanol/water providing 98% purity. Continuous-flow systems reduce sulfur waste by 40% compared to batch processes.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Cost ($/g) | Scalability |
|---|---|---|---|
| Gewald Reaction | 78% | 12.50 | High |
| Halogen Interconversion | 91.9% | 18.20 | Moderate |
| Cross-Coupling | 85% | 22.75 | Low |
The Gewald reaction offers the best balance of cost and scalability, while halogen interconversion provides higher yields at elevated costs. Cross-coupling is reserved for specialized applications requiring regiochemical precision.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest that it could interact with biological targets related to various diseases, including cancer and neurological disorders.
Anticancer Activity
Research indicates that compounds similar to this compound can inhibit the growth of resistant cancer cells. A high-throughput screening identified a family of compounds that may be used to prevent or treat gastrointestinal tumors, suggesting that this compound could be part of a similar therapeutic strategy .
Neuroprotective Effects
Studies have shown that derivatives of pyridine and thiophene can exhibit neuroprotective properties. This compound may contribute to the development of drugs aimed at neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
Biopharmaceutical Applications
This compound is also being explored in biopharma production for its role in drug formulation and delivery systems. Its properties allow it to be utilized in various biomedical research applications, including clinical diagnostics and therapeutic development .
Case Study 1: Anticancer Screening
A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The study utilized a range of cancer cell lines to evaluate the efficacy of these compounds, highlighting their potential as novel anticancer agents.
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotective effects, researchers administered this compound to models of neurodegeneration. The results indicated a reduction in neuronal cell death and improved cognitive function, suggesting that this compound could be developed into a treatment for conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
- Molecular Formula : C₁₁H₁₀N₂O₂S (identical to the pyridin-3-yl variant).
- Key Difference : The pyridine ring is attached at the 4-position instead of the 3-position.
- Implications: This positional isomerism may alter electronic properties and intermolecular interactions.
Ethyl 2-amino-4-methylthiophene-3-carboxylate
- Molecular Formula: C₈H₁₁NO₂S.
- Key Difference : A methyl group replaces the pyridine ring at position 4, and the ester group is ethyl instead of methyl.
- Implications : The smaller substituent reduces steric hindrance and aromatic interactions. Crystallographic studies show that ethyl esters form C24(12) chains via N–H···O hydrogen bonds, while methyl esters may exhibit tighter packing due to reduced alkyl chain length .
Ethyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate
- Molecular Formula : C₁₂H₁₂N₂O₂S.
- Key Difference : Ethyl ester group instead of methyl.
- However, it may reduce crystallinity compared to the methyl analog due to conformational flexibility .
Positional Isomerism of Functional Groups
Methyl 3-amino-4-methylthiophene-2-carboxylate
- Key Difference: The amino group is at position 3 instead of 2.
- Implications: This disrupts the planar hydrogen-bonding network observed in 2-amino derivatives. Such isomerism can significantly alter reactivity and biological activity, as the amino group’s position influences electron distribution across the thiophene ring .
Complex Substituents
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4-(4-isopropylphenyl)-3-thiophenecarboxylate
- Molecular Formula: C₂₃H₂₉NO₃S.
- Key Difference: Bulky 4-isopropylphenyl and cyclopentylpropanoyl groups.
- Implications : The steric bulk reduces solubility in polar solvents but may improve binding affinity to hydrophobic targets. The molecular weight (399.55 g/mol) exceeds that of simpler analogs, impacting pharmacokinetic properties .
Structural and Crystallographic Insights
- Hydrogen Bonding: Methyl/ethyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylates exhibit N–H···O and N–H···S hydrogen bonds, forming R32(6) motifs . Pyridine nitrogen participates in C–H···N interactions, enhancing lattice stability .
Data Tables
Table 1: Key Structural and Physical Properties
| Compound Name | Substituent at Position 4 | Ester Group | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate | Pyridin-3-yl | Methyl | C₁₁H₁₀N₂O₂S | 234.28 | 438230-48-9 |
| Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | Pyridin-4-yl | Methyl | C₁₁H₁₀N₂O₂S | 234.28 | 438229-64-2 |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Methyl | Ethyl | C₈H₁₁NO₂S | 185.24 | N/A |
| Ethyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate | Pyridin-3-yl | Ethyl | C₁₂H₁₂N₂O₂S | 248.30 | 331975-81-6 |
Biological Activity
Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that incorporates:
- Amino Group : Contributes to hydrogen bonding and reactivity.
- Pyridine Ring : A nitrogen-containing aromatic ring that enhances interaction with biological targets.
- Thiolene Ring : Provides electron-rich characteristics, facilitating π-π interactions.
The molecular formula is with a molecular weight of approximately 234.27 g/mol. This composition makes it a versatile compound in organic synthesis and medicinal applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby modulating biochemical pathways.
- Cell Signaling Modulation : It influences cellular signaling pathways, particularly those associated with oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties against several pathogens, including mycobacteria.
Antimicrobial Properties
Research indicates that this compound shows significant activity against various bacterial strains. Notably, it has been tested against Mycobacterium abscessus with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM, demonstrating its potential as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other biologically active compounds, which may influence its activity:
Q & A
Q. Key Considerations for Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) in detail .
- Data validation : Cross-check crystallographic data with CCDC entries (e.g., CCDC 210351 for analogous structures) .
- Ethical compliance : Adhere to non-human research guidelines when sourcing compounds for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
